Acelarin (NUC-1031): An In-Depth Technical Guide to its Mechanism of Action
Acelarin (NUC-1031): An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) prodrug of the nucleoside analog gemcitabine (B846). Developed using ProTide technology, Acelarin is engineered to overcome key mechanisms of resistance that limit the efficacy of conventional gemcitabine. By facilitating efficient intracellular delivery and conversion to its active triphosphate form, difluorodeoxycytidine triphosphate (dFdCTP), Acelarin aims to enhance anti-tumor activity. This technical guide provides a comprehensive overview of Acelarin's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the key molecular pathways.
Introduction: Overcoming Gemcitabine Resistance with ProTide Technology
Gemcitabine is a widely used chemotherapeutic agent for a variety of solid tumors. However, its clinical utility is often hampered by multiple resistance mechanisms, including:
-
Dependence on Nucleoside Transporters: Gemcitabine requires specific transporters, such as hENT1, to enter cancer cells. Downregulation of these transporters leads to reduced drug uptake and resistance.[1]
-
Rate-Limiting Activation: The initial phosphorylation of gemcitabine to its monophosphate form (dFdCMP) is a rate-limiting step catalyzed by deoxycytidine kinase (dCK). Low dCK activity can impair drug activation.
-
Metabolic Inactivation: Gemcitabine is susceptible to deamination by cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite difluorodeoxyuridine (dFdU).
Acelarin was designed to bypass these limitations.[2] The ProTide technology masks the monophosphate group of gemcitabine with a phosphoramidate moiety, rendering the molecule more lipophilic and enabling it to diffuse across the cell membrane independently of nucleoside transporters.[3][4] Once inside the cell, the ProTide is cleaved by intracellular enzymes to release the pre-activated monophosphate, bypassing the dCK-dependent step and protecting it from deamination by CDA.[3][4]
The Core Mechanism of Action: From Prodrug to DNA Chain Terminator
The mechanism of action of Acelarin can be delineated in two main stages: intracellular activation and subsequent disruption of DNA synthesis and cellular function.
Intracellular Activation Pathway
Acelarin's conversion to the active dFdCTP is a multi-step enzymatic process within the cancer cell.[5][6]
Dual Mechanisms of Cytotoxicity
Once formed, the active metabolites of Acelarin, primarily dFdCTP and dFdCDP, exert their cytotoxic effects through two main pathways:
-
DNA Chain Termination: dFdCTP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA by DNA polymerase.[7] Following its incorporation, only one additional nucleotide can be added before DNA synthesis is irreversibly halted, a process known as "masked chain termination." This leads to DNA fragmentation and triggers apoptosis.[7]
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[7] Specifically, it targets the RRM1 subunit.[8][9] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, further hindering DNA replication and enhancing the cytotoxic effect.[7]
Quantitative Preclinical Data
Acelarin has demonstrated potent cytotoxic activity across a range of cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of Acelarin (NUC-1031)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 0.2 | [3] |
| CEM | Human T-cell Lymphoblast | (data not specified) | [3] |
| Biliary Tract Cancer Cell Lines (Panel of 10) | Biliary Tract Cancer | Less potent than gemcitabine in this study | [10] |
Table 2: Intracellular dFdCTP Concentration and DNA Incorporation
| Cell Line | Treatment | Time Point | Intracellular dFdCTP (pmol/10^6 cells) | DNA Incorporation (nmol dFdC/µmol dG) | Reference |
| HuCCT1 (Biliary Tract) | NUC-1031 (1 µM) | 24h | ~150 | 0.33 | [2] |
| 72h | ~50 | 0.9 | [2] | ||
| A2780 (Ovarian) | NUC-1031 (600 nM) | 6h | ~250 | 0.2 | [2] |
| 48h | ~100 | 0.6 | [2] |
Clinical Trial Data Summary
Acelarin has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutics.
Table 3: Summary of Key Clinical Trial Results for Acelarin (NUC-1031)
| Trial Identifier | Phase | Cancer Type | Treatment | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| PRO-001 | I/II | Advanced Solid Tumors | Acelarin Monotherapy | 49 | 10% | 6.7 months (ongoing at time of report) | Not Reported | [11] |
| PRO-105 | II | Platinum-Resistant Ovarian Cancer | Acelarin Monotherapy | 45 | 7% (1 CR, 2 PRs) | Not Reported | Not Reported | |
| ABC-08 | Ib | Advanced Biliary Tract Cancer | Acelarin + Cisplatin (B142131) | 21 | 33% (1 CR, 6 PRs) | 7.2 months | 9.6 months | [12][13] |
| PRO-002 | Ib | Recurrent Ovarian Cancer | Acelarin + Carboplatin | 23 | 26% (1 CR, 5 PRs) | 27.1 weeks | Not Reported | [7][14] |
| NuTide:121 | III | Advanced Biliary Tract Cancer | Acelarin + Cisplatin vs. Gemcitabine + Cisplatin | 773 | Higher in Acelarin arm | Not Reported | No improvement over control | [15][16] |
CR: Complete Response; PR: Partial Response. The NuTide:121 trial was terminated early due to futility in meeting the primary endpoint of overall survival.[15]
Experimental Protocols
Quantification of Intracellular dFdCTP by LC-MS/MS
This protocol is adapted from methodologies described for the quantification of gemcitabine and its metabolites.[2]
Objective: To quantify the concentration of the active metabolite dFdCTP in cancer cells following treatment with Acelarin.
Workflow:
Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., HuCCT1 or A2780) in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of Acelarin (NUC-1031) for specified time points.
-
Cell Harvesting: Following treatment, wash cells with ice-cold PBS, trypsinize, and collect the cell suspension. Count the cells using a hemocytometer or automated cell counter.
-
Metabolite Extraction: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solution (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water).
-
Protein Precipitation: Vortex the samples and incubate at -20°C to facilitate protein precipitation.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Sample Analysis: Transfer the supernatant to autosampler vials for analysis by a validated LC-MS/MS method. Use a suitable column (e.g., porous graphitic carbon) for chromatographic separation.
-
Quantification: Quantify the amount of dFdCTP in the samples by comparing the peak area to a standard curve generated with known concentrations of dFdCTP.
-
Normalization: Normalize the results to the cell number to express the concentration as pmol per 10^6 cells.
Ribonucleotide Reductase (RNR) Activity Assay
This protocol is a generalized method based on principles of RNR inhibition assays.[8][17]
Objective: To determine the inhibitory effect of Acelarin's metabolite, dFdCDP, on RNR activity.
Methodology:
-
Enzyme and Substrate Preparation: Purify recombinant human RRM1 and RRM2 subunits. Prepare a reaction mixture containing the RNR holoenzyme, a ribonucleotide substrate (e.g., CDP), and the allosteric effector (e.g., ATP).
-
Inhibitor Incubation: Add varying concentrations of dFdCDP (the active diphosphate metabolite of Acelarin) to the reaction mixture and pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a reducing agent (e.g., dithiothreitol (B142953) or a thioredoxin/thioredoxin reductase system).
-
Reaction Quenching: After a defined incubation period, stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Product Quantification: Quantify the formation of the deoxyribonucleotide product (dCDP) using a suitable method, such as HPLC or a colorimetric assay.
-
IC50 Determination: Plot the percentage of RNR inhibition against the logarithm of the dFdCDP concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
Acelarin (NUC-1031) represents a rationally designed second-generation nucleoside analog that leverages ProTide technology to overcome clinically relevant mechanisms of gemcitabine resistance. Its core mechanism of action is centered on the efficient intracellular generation of the active metabolite dFdCTP, leading to DNA chain termination and inhibition of ribonucleotide reductase. While preclinical studies demonstrated potent anti-tumor activity, clinical trial results have been mixed, with notable efficacy in some settings but a failure to improve overall survival in a Phase III trial for biliary tract cancer. This comprehensive technical overview provides researchers and drug development professionals with the foundational knowledge of Acelarin's mechanism of action, supported by quantitative data and detailed experimental approaches, to inform future research and development in the field of nucleoside analog therapeutics.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer [pubmed.ncbi.nlm.nih.gov]
- 11. Ground-breaking Final Results of the First in Human Phase I/II Study with Acelarin in Advanced Solid Tumours | MarketScreener [marketscreener.com]
- 12. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. targetedonc.com [targetedonc.com]
- 16. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
